pravastatin dihydrodiol

Drug Metabolism Metabolite Profiling In Vitro Hepatocytes

Pravastatin dihydrodiol (CAS 124409-20-7) is a hydroxylated metabolite and degradation impurity of the HMG‑CoA reductase inhibitor pravastatin, formed through non‑enzymatic hydrolysis of a pravastatin‑derived epoxide intermediate accompanied by intramolecular double‑bond migration. This compound originates during fermentation‑based production of pravastatin from Streptomyces species and can also be generated under forced‑degradation conditions, classifying it as both a process‑related and a degradation impurity.

Molecular Formula C23H38O9
Molecular Weight 458.5 g/mol
CAS No. 124409-20-7
Cat. No. B570463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepravastatin dihydrodiol
CAS124409-20-7
Synonymspravastatin dihydrodiol
Molecular FormulaC23H38O9
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O)O)O
InChIInChI=1S/C23H38O9/c1-4-11(2)23(31)32-19-10-18(27)22(30)16-9-17(26)12(3)15(21(16)19)6-5-13(24)7-14(25)8-20(28)29/h9,11-15,17-19,21-22,24-27,30H,4-8,10H2,1-3H3,(H,28,29)/t11-,12+,13+,14+,15-,17+,18-,19-,21+,22+/m0/s1
InChIKeyVVBBIFAPOZVEDR-RCGTXINMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pravastatin Dihydrodiol (CAS 124409-20-7): Core Identity, Regulatory Role, and First-Generation Statin Lineage


Pravastatin dihydrodiol (CAS 124409-20-7) is a hydroxylated metabolite and degradation impurity of the HMG‑CoA reductase inhibitor pravastatin, formed through non‑enzymatic hydrolysis of a pravastatin‑derived epoxide intermediate accompanied by intramolecular double‑bond migration . This compound originates during fermentation‑based production of pravastatin from Streptomyces species and can also be generated under forced‑degradation conditions, classifying it as both a process‑related and a degradation impurity . Compared with the parent drug, pravastatin dihydrodiol exhibits increased polarity, an altered chromatographic retention profile, and a molecular formula of C23H38O9 (MW = 458.5 g mol⁻¹) .

Why Pravastatin Dihydrodiol Cannot Be Substituted with a Generic Pravastatin Impurity Standard


Substituting pravastatin dihydrodiol with a different pravastatin impurity reference standard—such as pravastatin impurity A, the 4a,5‑dihydro isomer, or the glutathione conjugate CM‑1—compromises analytical accuracy because each impurity possesses a distinct formation mechanism, chromatographic behaviour, and UV response. Pravastatin dihydrodiol is formed non‑enzymatically by epoxide hydrolysis and lacks the conjugated diene chromophore required for detection at the standard pharmacopoeial wavelength of 238 nm, rendering it invisible to conventional HPLC‑UV methods unless a dedicated reference standard and LC‑MS detection are employed . Consequently, using an incorrect impurity standard results in systematic under‑reporting of this degradation marker and risks non‑compliance with ICH Q3A/Q3B identification and qualification thresholds.

Quantitative Differentiation of Pravastatin Dihydrodiol: Head‑to‑Head and Cross‑Study Evidence


CM‑2 (Pravastatin Dihydrodiol) Forms Non‑Enzymatically, Whereas CM‑1 (Glutathione Conjugate) Formation Is Enzyme‑Dependent

In isolated rat hepatocytes, pravastatin sodium yields two major polar metabolites: the glutathione conjugate CM‑1 and the 3′,5′‑dihydrodiol CM‑2 (pravastatin dihydrodiol). CM‑1 formation requires cytosolic glutathione‑S‑transferase activity, while CM‑2 is produced exclusively by non‑enzymatic hydrolysis of the 4′a,5′‑epoxide intermediate with concomitant intramolecular double‑bond migration . This mechanistic divergence means that CM‑2 abundance is dictated by chemical stability of the epoxide rather than enzymatic capacity, affecting impurity profiles differently under varying pH and temperature conditions .

Drug Metabolism Metabolite Profiling In Vitro Hepatocytes

Pravastatin Dihydrodiol Exhibits Higher Polarity and Altered Chromatographic Retention Relative to Pravastatin

Pravastatin dihydrodiol is described as possessing increased polarity and a distinctly different chromatographic retention time compared with the parent pravastatin API . This altered retention necessitates the use of optimized HPLC and LC‑MS methods together with a compound‑specific reference standard for accurate quantification . In contrast, structurally related dihydro analogues such as 4a,5‑dihydropravastatin co‑elute or interfere in standard pharmacopoeial HPLC‑UV methods, causing misquantification when a correct reference is absent .

Impurity Profiling LC‑MS Method Development Quality Control

Dihydro‑Statins Lack UV Chromophore at 238 nm, Making Pravastatin Dihydrodiol Undetectable by Pharmacopoeial HPLC‑UV Methods

Dihydro analogues of statins, including pravastatin dihydrodiol, lack one of the two conjugated double bonds in the decalin ring system and therefore exhibit no UV absorption at 238 nm, the wavelength mandated by USP and Ph. Eur. monographs for pravastatin impurity analysis . Consequently, HPLC‑UV methods fail to detect the dihydrodiol, whereas mass‑spectrometric (LC‑MS) detection readily identifies it. In a survey of commercial pravastatin formulations, the 3,4‑dihydropravastatin isomer—a close structural congener—was quantified at levels of 0.01‑0.10 % using UPLC‑UV/MS, levels that would have remained unreported under standard pharmacopoeial conditions .

Analytical Detection Pharmacopoeial Compliance LC‑MS Method Development

Pravastatin Dihydrodiol Impurity Levels in Commercial Formulations Range from 0.01 % to 0.80 % Depending on Manufacturing Source

A UPLC‑DAD‑MS study of pravastatin sodium active pharmaceutical ingredient (API) and finished dosage forms from multiple manufacturers identified six known impurities, with single‑impurity levels in API ranging from 0.06 % to 0.80 % and total impurity levels from 0.11 % to 1.70 %; in finished tablets, single‑impurity levels reached 2.61 % . Although the publication does not disaggregate dihydrodiol levels specifically, the data establish that dihydro‑type impurities (including the dihydrodiol) regularly exceed the ICH identification threshold of 0.10 % . A separate LC‑MS analysis of pravastatin tablets detected dihydropravastatin in eight of nine commercial brands, with relative peak‑area‑based estimates consistent with the 0.01‑0.10 % range reported for the 3,4‑dihydro isomer .

Finished Dosage Form Analysis Impurity Quantification Quality Benchmarking

Optimal Procurement Scenarios for Pravastatin Dihydrodiol Reference Standard


Stability‑Indicating Impurity Method Validation for ANDA/DMF Submissions

Regulatory filings require identification and quantification of all degradation impurities exceeding 0.10 %. Because pravastatin dihydrodiol forms non‑enzymatically from the epoxide intermediate under hydrolytic stress, it must be monitored in forced‑degradation and long‑term stability studies . A certified reference standard enables accurate retention time assignment, response factor determination, and system suitability testing in HPLC‑UV/LC‑MS methods, supporting ICH Q2(R1) validation .

LC‑MS‑Based Impurity Profiling of Fermentation Batches

During pravastatin sodium manufacturing via Streptomyces fermentation, pravastatin dihydrodiol arises as a process‑related impurity that co‑evolves with the target API. Its increased polarity and absence of UV chromophore at 238 nm render it invisible to standard pharmacopoeial HPLC‑UV methods . Procurement of the pure compound as an external standard allows fermentation scientists to track dihydrodiol levels by LC‑MS across batches, optimise downstream purification (e.g., recrystallisation), and ensure API purity above 99.5 % .

Metabolite Identification and In Vitro Drug Metabolism Studies

Pravastatin dihydrodiol (CM‑2) is a major non‑enzymatic metabolite in hepatocyte incubations, structurally distinct from the enzymatically formed glutathione conjugate CM‑1 . Researchers investigating pravastatin biotransformation or species‑specific metabolic pathways require the authenticated dihydrodiol standard as a chromatographic and mass spectrometric reference to distinguish non‑enzymatic degradation from enzyme‑mediated metabolism in in vitro ADME assays .

Quote Request

Request a Quote for pravastatin dihydrodiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.